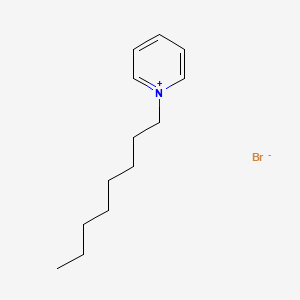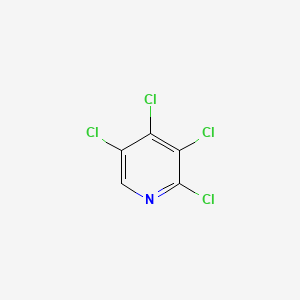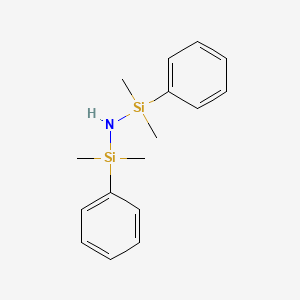
4-Cloroindolin-2-ona
Descripción general
Descripción
4-Chloroindolin-2-One, also known as 4-chloro-1,3-dihydro-2H-indol-2-one, is a heterocyclic compound with a molecular formula of C8H6ClNO and a molecular weight of 167.59 g/mol . This compound is a derivative of indole, a significant structure in many natural products and pharmaceuticals. It is typically found as a light-yellow to brown powder or crystals .
Aplicaciones Científicas De Investigación
4-Chloroindolin-2-One has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary targets of 4-Chloroindolin-2-One are protein tyrosine kinases (PTK) such as the epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) . These receptors play crucial roles in many of the signal transduction processes that control cell growth, differentiation, mitosis, and apoptosis .
Mode of Action
4-Chloroindolin-2-One interacts with its targets, the protein tyrosine kinases, by inhibiting their activity . Although the enzyme assay showed a weak inhibition effect against these receptors, the cell-based antitumor activity was promising .
Biochemical Pathways
The inhibition of protein tyrosine kinases by 4-Chloroindolin-2-One affects various biochemical pathways. These pathways are involved in controlling cell growth, differentiation, mitosis, and apoptosis . The downstream effects of this interaction can lead to the inhibition of tumor growth and proliferation .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . . These properties may impact the bioavailability of 4-Chloroindolin-2-One.
Result of Action
The molecular and cellular effects of 4-Chloroindolin-2-One’s action include the inhibition of protein tyrosine kinases, leading to the disruption of cell growth, differentiation, mitosis, and apoptosis . This can result in the inhibition of tumor growth and proliferation .
Análisis Bioquímico
Biochemical Properties
Indolin-2-one derivatives have been synthesized and evaluated for their antitumor activities
Cellular Effects
Some indolin-2-one derivatives have shown promising cell-based antitumor activity
Molecular Mechanism
It is known that indolin-2-one derivatives can inhibit certain protein tyrosine kinases
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroindolin-2-One can be achieved through various methods. One common approach involves the reaction of 4-chloroaniline with isatin in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions . Another method involves the cyclization of 4-chlorophenylhydrazine with ethyl oxalate, followed by hydrolysis and decarboxylation .
Industrial Production Methods: Industrial production of 4-Chloroindolin-2-One often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: 4-Chloroindolin-2-One undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chloroindole-2,3-dione.
Reduction: Reduction of 4-Chloroindolin-2-One can yield 4-chloroindoline.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the 4-chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-chloroindole-2,3-dione.
Reduction: 4-chloroindoline.
Substitution: Various substituted indolin-2-ones depending on the nucleophile used.
Comparación Con Compuestos Similares
Indolin-2-One: Lacks the chloro substituent, making it less reactive in certain substitution reactions.
5-Chloroindolin-2-One: Similar structure but with the chloro group at the 5-position, leading to different reactivity and biological activity.
6-Chloroindolin-2-One: Another positional isomer with distinct chemical and biological properties.
Uniqueness: 4-Chloroindolin-2-One is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloro group at the 4-position enhances its ability to participate in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
4-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-2-1-3-7-5(6)4-8(11)10-7/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSPDJAXCBZCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363201 | |
| Record name | 4-Chloroindolin-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20870-77-3 | |
| Record name | 4-Chloroindolin-2-One | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethanol, 2-[methyl(4-methylphenyl)amino]-](/img/structure/B1585560.png)






![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)

